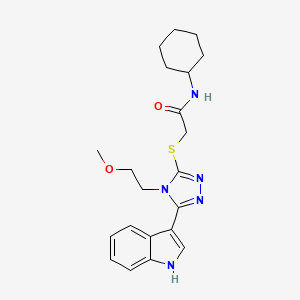

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether bridge connects the triazole to an N-cyclohexylacetamide group. The indole and triazole motifs are pharmacologically significant, often associated with anticancer, antimicrobial, and kinase-inhibitory activities . The 2-methoxyethyl group enhances solubility, while the cyclohexyl substituent contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h5-6,9-10,13,15,22H,2-4,7-8,11-12,14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPBAWQCVHXAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that integrates an indole moiety and a triazole ring. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It has a molecular weight of approximately 373.50 g/mol. The presence of the indole and triazole rings is crucial for its biological activity, as these structures are known to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering biochemical pathways that lead to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are vital in drug metabolism.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of triazole-thiones possess potent anticancer activity against various cancer cell lines. In vitro tests showed that some related compounds had IC50 values lower than 10 µM against human colon cancer cells (HCT 116) and other types of cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Related triazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to the one demonstrated comparable bactericidal activity to streptomycin and antifungal activity exceeding that of bifonazole .

Case Studies

- In Vitro Studies : A study on the anticancer effects of related compounds revealed that certain derivatives significantly inhibited cancer cell proliferation through apoptosis induction mechanisms.

- Enzyme Inhibition : Another research focused on enzyme inhibition showed that related triazole compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Oxadiazole/Thiazolidinone Derivatives

- Target Compound : 1,2,4-Triazole core (metabolically stable, π-π stacking capability) .

- Analog 1 : 1,3,4-Oxadiazole derivatives (e.g., 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide). Oxadiazoles are bioisosteres for triazoles but less stable due to reduced aromaticity .

- Analog 2: Thiazolidinone derivatives (e.g., N-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide). Thiazolidinones introduce a ketone group, altering hydrogen-bonding interactions .

Data Table 1: Core Heterocycle Comparison

Substituent Effects on the Triazole Ring

- 4-Position Substitution: Target Compound: 2-Methoxyethyl (polar, enhances solubility). Analog 3: 4-(3-Phenylpropyl) (e.g., N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide). Analog 4: 4-Methyl (e.g., 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide). Methyl groups reduce steric hindrance but lower solubility .

Data Table 2: Substituent Impact

| Compound | 4-Position Substituent | LogP (Predicted) | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| Target Compound | 2-Methoxyethyl | 2.8 | 15.2 | |

| Analog 3 | 3-Phenylpropyl | 4.1 | 3.5 | |

| Analog 4 | Methyl | 2.2 | 22.7 |

Acetamide Tail Modifications

- Target Compound : N-Cyclohexyl (bulky, lipophilic).

- Analog 5 : N-(Thiazol-2-yl) (e.g., 2-[(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide). The thiazole ring enables π-π interactions with target proteins .

- Analog 6: N-(4-Methoxyphenyl) (e.g., 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide).

Data Table 3: Acetamide Tail Comparison

Research Needs :

- In vivo pharmacokinetic profiling of the target compound.

- Comparative studies on cyclohexyl vs. aryl acetamide tails.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.